Cas no 1540112-64-8 (3-amino-1-(2-methylquinolin-4-yl)propan-1-ol)

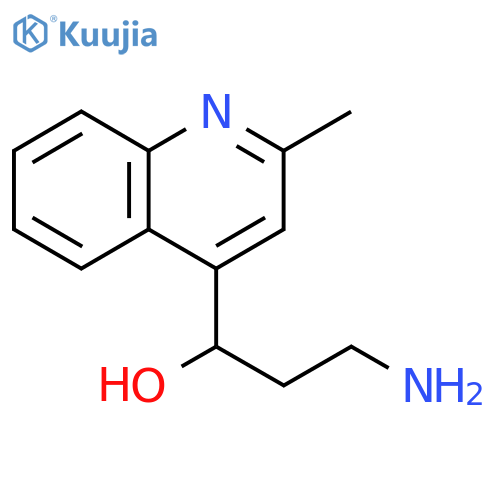

1540112-64-8 structure

商品名:3-amino-1-(2-methylquinolin-4-yl)propan-1-ol

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol

- 4-Quinolinemethanol, α-(2-aminoethyl)-2-methyl-

- AKOS017787163

- 1540112-64-8

- EN300-1843199

- CS-0352369

-

- インチ: 1S/C13H16N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6-7,14H2,1H3

- InChIKey: BJWRAMJUWJBUEA-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(C)=NC2C=CC=CC1=2)(O)CCN

計算された属性

- せいみつぶんしりょう: 216.126263138g/mol

- どういたいしつりょう: 216.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 59.1Ų

じっけんとくせい

- 密度みつど: 1.173±0.06 g/cm3(Predicted)

- ふってん: 424.2±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.24±0.20(Predicted)

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843199-0.25g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-1g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-0.5g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-1.0g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1843199-0.05g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-5.0g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1843199-10.0g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1843199-5g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-10g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1843199-0.1g |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |

1540112-64-8 | 0.1g |

$741.0 | 2023-09-19 |

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1540112-64-8 (3-amino-1-(2-methylquinolin-4-yl)propan-1-ol) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量